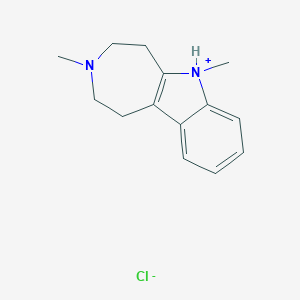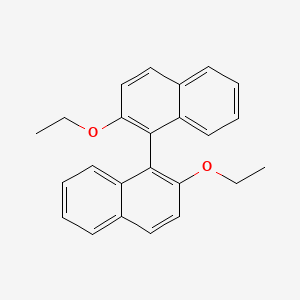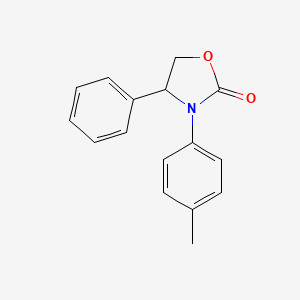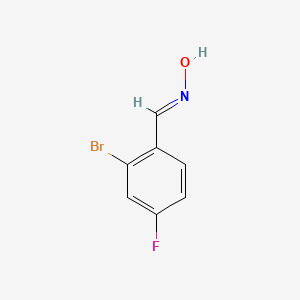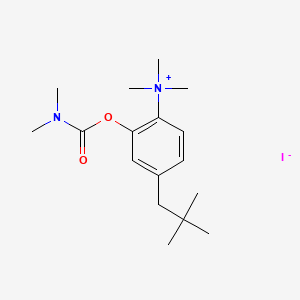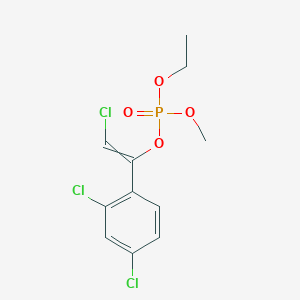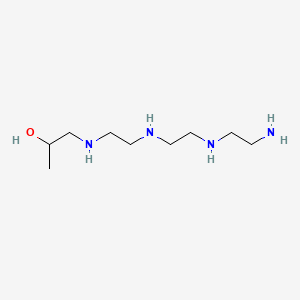![molecular formula C20H22ClMnN2O6 B13739210 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride is a complex organometallic compound It features a manganese ion coordinated with a phenolate ligand, which is further substituted with methoxy groups and an imine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride typically involves the following steps:
Formation of the Ligand: The ligand is synthesized by reacting 2,4-dimethoxybenzaldehyde with an amine, such as ethylenediamine, under reflux conditions in an organic solvent like ethanol.
Complexation with Manganese: The resulting Schiff base ligand is then reacted with a manganese(III) salt, such as manganese(III) chloride, in the presence of a base like sodium methoxide. The reaction is typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization or chromatography to isolate the desired product.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
化学反応の分析
Types of Reactions
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride can undergo various chemical reactions, including:
Oxidation-Reduction: The manganese center can participate in redox reactions, cycling between different oxidation states.
Ligand Substitution: The phenolate and imine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen can oxidize the manganese center.
Reduction: Reducing agents such as sodium borohydride can reduce the manganese center.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles.
Major Products
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese complexes.
Substitution: New manganese complexes with different ligands.
科学的研究の応用
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride has several scientific research applications:
Catalysis: It can act as a catalyst in organic transformations, including oxidation and reduction reactions.
Materials Science: Potential use in the development of new materials with unique electronic or magnetic properties.
Biological Studies: Investigated for its potential as a model compound for metalloenzymes.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
作用機序
The mechanism of action of this compound involves the manganese center, which can undergo redox cycling. This redox activity allows the compound to participate in catalytic cycles, facilitating various chemical transformations. The phenolate and imine ligands stabilize the manganese center and can influence its reactivity by electronic and steric effects.
類似化合物との比較
Similar Compounds
2,4-Dimethoxyacetophenone: Shares the methoxy substitution pattern but lacks the manganese center and imine linkage.
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): Another organometallic compound with different coordination chemistry and applications.
Uniqueness
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride is unique due to its specific coordination environment around the manganese center, which imparts distinct redox properties and reactivity. This makes it particularly valuable in catalytic applications and as a model compound for studying metalloenzyme mechanisms.
特性
分子式 |
C20H22ClMnN2O6 |
|---|---|
分子量 |
476.8 g/mol |
IUPAC名 |
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride |
InChI |
InChI=1S/C20H24N2O6.ClH.Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;;/h7-12,23-24H,5-6H2,1-4H3;1H;/q;;+3/p-3 |
InChIキー |
CZWTULNLOQLTRE-UHFFFAOYSA-K |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Cl-].[Mn+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


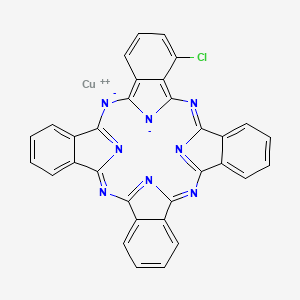
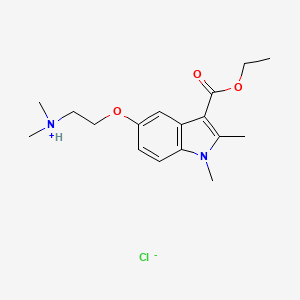

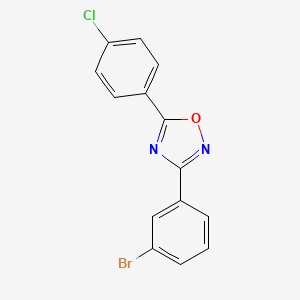
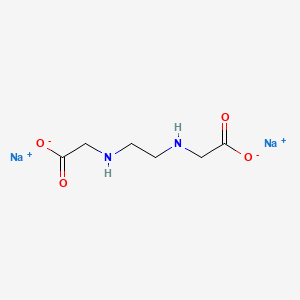
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
